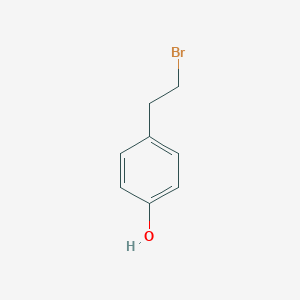

4-(2-Bromoethyl)phenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-bromoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYVTFCYVZEQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161716 | |

| Record name | 4-(2-Bromoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14140-15-9 | |

| Record name | 4-(2-Bromoethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14140-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromoethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014140159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Bromoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-BROMOETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I61CD92KW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Bromoethyl)phenol, a valuable building block in organic synthesis and drug discovery. The information is presented to be a key resource for laboratory and development work.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO | [1][2][3][4][5] |

| Molecular Weight | 201.06 g/mol | [1][2][4][5][6][7] |

| Melting Point | 88-92 °C | [1][4][8][9] |

| Boiling Point | 150-155 °C at 12 Torr; 276.5 ± 15.0 °C at 760 Torr | [1][4][6][8] |

| Appearance | White to off-white solid | [3][10] |

| pKa (Predicted) | 9.91 ± 0.15 | [1][4][8] |

| LogP | 2.8 | [2][7] |

| Solubility | Moderately soluble in water. Soluble in organic solvents like ethanol, ether, and chloroform. | [11][12][13][14] |

Experimental Context and Methodologies

While specific, detailed experimental protocols for the determination of each physicochemical property of this compound are not extensively published, the methodologies for characterizing similar phenolic compounds are well-established.

General Considerations for Phenol (B47542) Analysis:

-

Melting Point Determination: The melting point is a crucial indicator of purity. For crystalline solids like this compound, a capillary melting point apparatus is typically used. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. A narrow melting point range is indicative of high purity.

-

Boiling Point Determination: The boiling point can be determined at atmospheric or reduced pressure. Due to the relatively high boiling point of this compound, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition.

-

Solubility Assessment: The solubility of phenolic compounds is influenced by the hydroxyl group, which can form hydrogen bonds with water, and the hydrophobic aromatic ring.[11][13][14][15][16] The general solubility is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature and observing for dissolution. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to measure the concentration of the dissolved compound.

-

pKa Determination: The acidity of the phenolic proton (pKa) is a key parameter. It is typically determined by potentiometric titration. A solution of the phenol is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa is the pH at which half of the phenol has been neutralized.

-

LogP Determination: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical in drug development. The shake-flask method is a common technique where the compound is partitioned between octanol (B41247) and water. The concentrations in each phase are then measured (e.g., by UV-Vis spectroscopy or HPLC) to calculate the partition coefficient.

Synthetic Workflow Example

While not a direct synthesis of this compound, the following workflow for the production of a related compound, 4-(2'-methoxyethyl)phenol, illustrates a common synthetic strategy involving the functionalization of a phenol derivative. This provides a conceptual framework for reactions that could involve this compound as an intermediate or a starting material. A key step in this process is the bromination of 4-hydroxyacetophenone.[17][18]

Caption: Conceptual workflow for the synthesis of a related phenolic compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 14140-15-9 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | C8H9BrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 4-羟基苯乙基溴 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 14140-15-9 [amp.chemicalbook.com]

- 11. embibe.com [embibe.com]

- 12. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 13. Physical And Chemical Properties Of Phenols, Important Topics For JEE Chemistry 2024 [pw.live]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. capitalresin.com [capitalresin.com]

- 16. scribd.com [scribd.com]

- 17. benchchem.com [benchchem.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthesis of 4-(2-Bromoethyl)phenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Bromoethyl)phenol from 2-(4-hydroxyphenyl)ethanol (B1682651), also known as Tyrosol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, quantitative data, and a visualization of the synthetic workflow and a potential biological signaling pathway.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromoethyl group and a phenolic hydroxyl group, allows for a variety of subsequent chemical modifications. This guide details a robust and high-yielding method for its preparation from the readily available starting material, 2-(4-hydroxyphenyl)ethanol.

Synthetic Pathway

The synthesis of this compound from 2-(4-hydroxyphenyl)ethanol is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of the ethanol (B145695) moiety is replaced by a bromine atom. This transformation is commonly carried out using a strong hydrobromic acid solution.

Caption: Chemical transformation of 2-(4-hydroxyphenyl)ethanol to this compound.

Experimental Protocol

The following protocol is based on a method described in patent US07985879B2.

Materials:

-

2-(4-hydroxyphenyl)ethanol

-

48% aqueous hydrobromic acid (HBr)

-

10% aqueous sodium bicarbonate solution (NaHCO₃)

Procedure:

-

In a 5 L round bottom flask, 500 g of 2-(4-hydroxyphenyl)ethanol is combined with 2960 g of 48% aqueous HBr with stirring.[1]

-

The reaction mixture is heated to 75 °C in a water bath and maintained at this temperature with agitation for 24 hours.[1]

-

After 2.5 hours of agitation, 5 g of seed crystals of this compound may be added to induce crystallization.[1]

-

Following the 24-hour reaction period, the mixture is slowly cooled to 20 °C.[1]

-

The resulting precipitate is isolated by filtration.[1]

-

The solid is washed with a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid.[1]

-

The final product, this compound, is then dried.

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocol.

| Parameter | Value | Reference |

| Starting Material | 2-(4-hydroxyphenyl)ethanol | [1] |

| Mass of Starting Material | 500 g | [1] |

| Brominating Agent | 48% aq. HBr | [1] |

| Mass of Brominating Agent | 2960 g | [1] |

| Reaction Temperature | 75 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Product Yield | 700 g (96%) | [1] |

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

Biological Context and Potential Signaling Pathways

This compound has been reported to possess antinociceptive (pain-relieving) and anticancer properties. While the precise molecular mechanisms are still under investigation, its ability to inhibit the growth of cancer cells suggests interference with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis (programmed cell death).

Below is a generalized diagram illustrating a potential mechanism of action for an anticancer compound, which could be applicable to this compound. This hypothetical pathway shows the induction of apoptosis.

Caption: A potential apoptotic signaling pathway influenced by an anticancer agent.

Conclusion

The synthesis of this compound from 2-(4-hydroxyphenyl)ethanol using hydrobromic acid is an efficient and high-yielding process. The resulting product serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted to elucidate their mechanisms of action and explore their full therapeutic potential.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(2-Bromoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(2-Bromoethyl)phenol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where the structural elucidation and characterization of this molecule are essential.

Introduction

This compound is a phenolic compound of interest in various chemical syntheses, serving as a versatile building block for the introduction of a phenethyl moiety. Accurate and detailed NMR spectral data are paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide presents the available ¹H and predicted ¹³C NMR data in a structured format, alongside detailed experimental protocols for data acquisition.

NMR Spectral Data

The NMR spectra of this compound were analyzed to determine the chemical shifts (δ), multiplicities, coupling constants (J), and integration of the signals corresponding to each proton and carbon atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic and aliphatic protons. The data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 7.09 | Doublet (d) | 2H | 8.4 | H-2, H-6 (Aromatic) |

| 2 | 6.80 | Doublet (d) | 2H | 8.4 | H-3, H-5 (Aromatic) |

| 3 | 3.53 | Triplet (t) | 2H | 7.5 | -CH₂-Br |

| 4 | 3.10 | Triplet (t) | 2H | 7.8 | Ar-CH₂- |

¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~155 |

| C-2, C-6 | ~130 |

| C-3, C-5 | ~116 |

| C-4 (C-CH₂) | ~132 |

| Ar-CH₂- | ~38 |

| -CH₂-Br | ~33 |

Experimental Protocols

The following section outlines the general methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for phenolic compounds like this compound.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from contaminants.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Concentration :

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following are typical parameters for a standard NMR spectrometer. Instrument-specific settings may require optimization.

¹H NMR Spectroscopy:

-

Pulse Program : A standard one-pulse sequence.

-

Number of Scans : 8-16 scans are usually sufficient for a well-prepared sample.

-

Spectral Width : A spectral width of -2 to 12 ppm is generally adequate.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.

¹³C NMR Spectroscopy:

-

Pulse Program : A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Spectral Width : A wider spectral width, for instance, 0 to 220 ppm, is necessary to cover the range of carbon chemical shifts.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is advisable to ensure proper relaxation of quaternary carbons.

Structural Representation and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering of the carbon and hydrogen atoms corresponding to the NMR data provided.

Figure 1. Molecular structure of this compound with ¹H and predicted ¹³C NMR assignments.

Conclusion

This technical guide provides essential ¹H and predicted ¹³C NMR spectral data for this compound, which are fundamental for its structural verification and quality control. The detailed experimental protocols offer a standardized approach for obtaining reliable and reproducible NMR spectra. It is recommended that the predicted ¹³C NMR data be confirmed experimentally for critical applications. This compilation of information serves as a practical resource for scientists engaged in research and development involving this versatile chemical intermediate.

An In-Depth Technical Guide to 4-(2-Bromoethyl)phenol (CAS Number: 14140-15-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and potential biological activities of 4-(2-Bromoethyl)phenol, a compound identified by CAS number 14140-15-9. This document is intended to serve as a valuable resource for professionals in research, discovery, and drug development by consolidating key data into a structured and accessible format. The guide includes detailed tables of quantitative data, a step-by-step experimental protocol for its synthesis, and a visualization of a key signaling pathway potentially modulated by this class of compounds.

Chemical and Physical Properties

This compound is a solid organic compound. It is also known by several synonyms, including 2-(4-Hydroxyphenyl)-1-bromoethane and 4-Hydroxyphenethyl bromide.[1][2][3][4] Key physicochemical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 14140-15-9 | [1][5][6] |

| Molecular Formula | C₈H₉BrO | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [5][6][7] |

| IUPAC Name | This compound | [6] |

| Appearance | White to off-white solid/crystal to powder | [1][8] |

| Purity | Typically ≥96% | [1][2] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Melting Point | 88-92 °C | [7][9] |

| Boiling Point | 276.5 ± 15.0 °C at 760 Torr | [9] |

| Density | 1.501 ± 0.06 g/cm³ (at 20 °C) | [9] |

| pKa | 9.91 ± 0.15 (Predicted) | [9] |

| LogP | 2.8 | [5] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol, ethanol (B145695), DMSO, and ethyl acetate (B1210297). | [10] |

| Flash Point | 121.1 ± 20.4 °C | [9] |

| Refractive Index | 1.594 | [11] |

| GC-MS Spectral Data | Major peaks at m/z 107, 121. | [5] |

| ATR-IR Spectral Data | Available from Aldrich (Catalog Number: 652024). | [5] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation. | [5] |

| H319 | Causes serious eye irritation. | [5] | |

| H335 | May cause respiratory irritation. | [5] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [5] |

| P264 | Wash skin thoroughly after handling. | [5] | |

| P271 | Use only outdoors or in a well-ventilated area. | [5] | |

| P280 | Wear protective gloves/eye protection/face protection. | [5] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [11] | |

| P405 | Store locked up. | [11] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [11] |

Experimental Protocols

Synthesis of this compound from 2-(4-Hydroxyphenyl)acetic Acid

This protocol is based on the reduction of a carboxylic acid to an alcohol, followed by bromination. A plausible synthetic route involves the reduction of 2-(4-hydroxyphenyl)acetic acid to 4-(2-hydroxyethyl)phenol, which is then converted to the target compound.

Step 1: Synthesis of 4-(2-Hydroxyethyl)phenol [12]

-

Esterification: Dissolve 2-(4-hydroxyphenyl)acetic acid (5.0 mmol) in ethanol (20 mL). Add sulfuric acid (0.5 mmol) and heat the mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the crude product in anhydrous tetrahydrofuran (B95107) (THF) (20 mL).

-

Reduction: Cool the solution to 0 °C and slowly add lithium aluminum hydride (LiAlH₄) (6.0 mmol). Allow the mixture to gradually warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Cool the reaction to 0 °C and quench by the careful addition of solid sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O). Filter the mixture through Celite. Remove the solvent under reduced pressure. Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product by flash chromatography (eluent: hexane/ethyl acetate, 5:1 to 2:1) to yield 4-(2-hydroxyethyl)phenol.

Step 2: Bromination of 4-(2-Hydroxyethyl)phenol

Note: This is a generalized procedure for the conversion of a primary alcohol to a bromide and may require optimization.

-

Reaction Setup: Dissolve 4-(2-hydroxyethyl)phenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the solution to 0 °C in an ice bath. Add a brominating agent such as phosphorus tribromide (PBr₃) (0.33-0.5 eq) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over ice water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)[13]

This method is suitable for the analysis and purity determination of this compound.

-

Column: Newcrom R1 (a reverse-phase column)

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

-

Detection: UV-Vis detector.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.

Biological Activity and Signaling Pathways

This compound is reported to possess antinociceptive (pain-reducing) and anticancer properties.[1] While the specific molecular targets and signaling pathways for this compound are not extensively detailed in the available literature, the anticancer activity of related bromophenols is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS).

Potential Anticancer Mechanism: ROS-Mediated Apoptosis

Many phenolic compounds exert their anticancer effects by increasing intracellular ROS levels, leading to oxidative stress and subsequent activation of apoptotic pathways.[13] This process involves a complex interplay of pro- and anti-apoptotic proteins, primarily from the Bcl-2 family, and the activation of a cascade of caspases.[14][15]

Caption: A potential signaling pathway for the anticancer activity of bromophenols.

Antinociceptive Activity

The antinociceptive effects of compounds related to this compound may involve the modulation of various signaling pathways, including glutamatergic and TRPV1 receptors, as well as adenosinergic, cholinergic, and adrenergic receptors, and ATP-sensitive potassium channels.[16] The precise mechanism for this compound requires further investigation.

Conclusion

This compound (CAS 14140-15-9) is a versatile building block with potential applications in drug development, particularly in the areas of oncology and pain management. This guide has provided a consolidated resource of its chemical properties, safety information, a detailed synthetic protocol, and insights into its potential biological mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and specific molecular targets.

References

- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase Activation & Apoptosis: R&D Systems [rndsystems.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-ヒドロキシフェネチルブロミド - 2-(4-ヒドロキシフェニル)-1-ブロモエタン, 4-(2-ブロモエチル)フェノール [sigmaaldrich.com]

- 5. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 6. This compound | C8H9BrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 14140-15-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Hydroxyphenethyl alcohol | 501-94-0 [chemicalbook.com]

- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bcl-2 Pathway | GeneTex [genetex.com]

- 16. europeanreview.org [europeanreview.org]

Solubility of 4-(2-Bromoethyl)phenol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Bromoethyl)phenol in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document extrapolates expected solubility trends based on the physicochemical properties of this compound and the known behavior of structurally similar brominated and phenolic compounds. Furthermore, this guide details a standard experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data for applications in synthesis, formulation, and quality control.

Introduction

This compound, a substituted aromatic compound, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. A fundamental understanding of its solubility in various organic solvents is critical for its effective use in reaction media, purification processes such as crystallization, and the formulation of final products. This document serves as a key resource for chemists and formulation scientists by providing an in-depth analysis of its expected solubility profile and the methodologies to quantify it.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its melting point and molecular structure, provide foundational knowledge for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1][2][3][4] |

| Molecular Weight | 201.06 g/mol | [1][2][3] |

| Melting Point | 88-92 °C | [1][3] |

| Boiling Point | 276.5 ± 15.0 °C at 760 Torr | [1] |

| Density | 1.501 ± 0.06 g/cm³ | [1][5] |

| pKa | 9.91 ± 0.15 (Predicted) | [1] |

Expected Solubility Profile

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of the phenol (B47542) can form hydrogen bonds with the alcohol's hydroxyl group, facilitating dissolution. Phenolic compounds generally show good solubility in polar protic solvents.[6][8] |

| Ketones | Acetone | High | Acetone can act as a hydrogen bond acceptor for the phenolic hydroxyl group. Nitrophenols, which share structural similarities, are very soluble in acetone.[6] |

| Esters | Ethyl Acetate (B1210297) | Moderate to High | Ethyl acetate is a moderately polar solvent that is expected to be effective due to its ability to engage in dipole-dipole interactions and act as a hydrogen bond acceptor.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for many organic solids. 4-Bromophenol is soluble in ether.[7] |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents are effective for a wide range of organic compounds. 4-Bromophenol is soluble in chloroform.[7] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The aromatic ring of this compound will have favorable interactions with aromatic solvents, but the polar hydroxyl group may limit high solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | As nonpolar solvents, alkanes are generally poor solvents for polar compounds like phenols. |

| Water | Water | Low | The presence of the larger, nonpolar bromoethylphenyl group is expected to significantly limit its solubility in water, despite the presence of a hydroxyl group.[6] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of solid compounds in liquids.[9][10]

Principle

An excess amount of the solid solute, this compound, is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically after the removal of the solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Experimental Workflow

The general workflow for the isothermal shake-flask method is depicted in the diagram below.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a predetermined period (typically 24 to 72 hours), which should be established by kinetic studies to ensure equilibrium is reached.

-

Sampling: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a particle filter. To avoid premature crystallization, the syringe and filter should be pre-equilibrated at the experimental temperature.

-

Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed vial. Record the total mass of the vial and the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Final Weighing: Once the solute is completely dry, reweigh the vial. The difference in mass corresponds to the mass of dissolved this compound.

-

Calculation: The solubility can then be calculated and expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or molarity.

Conclusion

While quantitative experimental data on the solubility of this compound in common organic solvents is sparse, its molecular structure allows for reliable qualitative predictions. It is expected to be highly soluble in polar protic and aprotic solvents and moderately soluble in less polar solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask method provided in this guide offers a robust and accurate approach for experimental determination. The generation of such data is a critical step for the successful application of this compound in research and development.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H9BrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14140-15-9 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Synthetic Pathways to 4-(2-Bromoethyl)phenol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-(2-bromoethyl)phenol, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document details two prominent synthetic strategies, presenting quantitative data in a comparative table, followed by detailed experimental protocols. Furthermore, visual representations of the synthetic workflows are provided using the DOT language for clarity.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be effectively achieved through two principal pathways: the dealkylation of a substituted phenol (B47542) and the direct bromination of a precursor alcohol. The choice of route may depend on factors such as starting material availability, desired purity, and scalability. A summary of the key quantitative parameters for each route is presented in Table 1.

| Parameter | Route 1: Dealkylation of 4-(2-Hydroxyethyl)-2,6-di-tert-butylphenol | Route 2: Bromination of 4-Hydroxyphenethyl Alcohol |

| Starting Material | 2,6-di-tert-butylphenol (B90309) | 4-Hydroxyphenethyl Alcohol |

| Key Reagents | Ethylene (B1197577) oxide, SnCl4, Hydrobromic acid | Phosphorus tribromide or Hydrobromic acid |

| Reaction Temperature | 120-130 °C (Dealkylation step)[1] | Varies (typically 0 °C to reflux) |

| Reaction Time | Not explicitly stated | Varies (typically a few hours) |

| Yield | 93%[1] | High (typically >80% for similar conversions) |

| Purity | 96.5%[1] | Dependent on purification method |

Synthetic Route 1: From 2,6-di-tert-butylphenol via Dealkylation

This synthetic approach involves a two-step process commencing with the oxyalkylation of 2,6-di-tert-butylphenol, followed by a de-tert-butylation and simultaneous bromination of the aliphatic hydroxyl group.

Experimental Protocol:

Step 1: Synthesis of 4-(2-Hydroxyethyl)-2,6-di-tert-butylphenol

A detailed protocol for this initial step is not fully elucidated in the primary literature found. However, it is described as the oxyalkylation of 2,6-di-tert-butylphenol with ethylene oxide in the presence of anhydrous tin tetrachloride as a catalyst.[1]

Step 2: Synthesis of this compound

The dealkylation of the resulting 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol is carried out using aqueous hydrobromic acid at a temperature of 120-130 °C.[1] During this process, water and tert-butyl bromide are continuously removed from the reaction mixture. This one-pot reaction leads to the direct formation of this compound. The crude product is then purified by washing with water and drying to yield the final product.[1] A total yield of 93% for this compound with a purity of 96.5% has been reported for this process.[1]

Synthetic Route 2: From 4-Hydroxyphenethyl Alcohol via Bromination

This route offers a more direct approach, starting from the commercially available or synthetically accessible 4-hydroxyphenethyl alcohol. The conversion of the primary alcohol to the corresponding bromide is a standard organic transformation.

Experimental Protocol:

While a specific protocol for the bromination of 4-hydroxyphenethyl alcohol to this compound was not found in the immediate search, a general and widely used method for the conversion of primary alcohols to alkyl bromides can be adapted. One common method involves the use of phosphorus tribromide (PBr₃).

General Procedure:

To a solution of 4-hydroxyphenethyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C, phosphorus tribromide (approximately 0.33 to 0.4 equivalents) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure completion. The reaction is subsequently quenched by the slow addition of water or ice. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Alternatively, reaction with concentrated hydrobromic acid, often with a catalytic amount of a strong acid like sulfuric acid, can also be employed to achieve this transformation.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes for this compound.

Caption: Synthetic pathway via dealkylation.

Caption: Synthetic pathway via bromination.

References

The Bromoethyl Group in Phenol Derivatives: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromoethyl group appended to a phenol (B47542) scaffold. The interplay between the phenolic hydroxyl group and the bromoethyl moiety dictates a rich and versatile chemistry, pivotal for applications in organic synthesis and drug discovery. This document elucidates the key reaction pathways, including nucleophilic substitution and intramolecular cyclization, supported by detailed experimental protocols and quantitative data. Furthermore, the potential biological implications of these derivatives are explored, with a focus on their role as enzyme inhibitors. Visualizations of reaction workflows and relevant biological pathways are provided to facilitate a deeper understanding of the concepts discussed.

Introduction

Phenol derivatives are a cornerstone in medicinal chemistry and materials science due to their unique chemical properties and biological activities. The introduction of a bromoethyl group onto the phenolic ring creates a bifunctional molecule with two distinct reactive centers: the nucleophilic phenoxide and the electrophilic carbon of the bromoethyl chain. This arrangement opens up a plethora of synthetic possibilities, allowing for the construction of complex molecular architectures. Understanding the factors that govern the reactivity of the bromoethyl group is crucial for harnessing its full synthetic potential, particularly in the design of novel therapeutic agents and functional materials. This guide will delve into the core principles of reactivity, provide practical experimental guidance, and explore the biological significance of this important class of compounds.

Core Reactivity of the Bromoethyl Group

The reactivity of the bromoethyl group in phenol derivatives is primarily centered around its susceptibility to nucleophilic attack at the carbon atom bonded to the bromine. The bromine atom is a good leaving group, facilitating substitution reactions. The presence of the phenol ring and its substituents can significantly influence the rate and outcome of these reactions through electronic and steric effects.

Nucleophilic Substitution: The Williamson Ether Synthesis

A classic and widely utilized reaction involving the bromoethyl group is the Williamson ether synthesis, an S\textsubscript{N}2 reaction where a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. In the context of bromoethyl phenol derivatives, this can occur intermolecularly or intramolecularly.

The general mechanism involves the deprotonation of the phenolic hydroxyl group by a base to form a more potent nucleophile, the phenoxide. This is followed by the nucleophilic attack of the phenoxide on an electrophile. When the bromoethyl group is the electrophile, this leads to ether formation.

Factors Influencing Williamson Ether Synthesis:

-

Base: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) are commonly used to ensure complete deprotonation of the phenol.[1]

-

Solvent: Polar aprotic solvents such as acetone, DMF (N,N-dimethylformamide), or acetonitrile (B52724) are preferred as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[2][3]

-

Temperature: The reaction rate is temperature-dependent. Refluxing is often employed to drive the reaction to completion.[3]

-

Substituents on the Phenol Ring: Electron-donating groups on the phenol ring can increase the nucleophilicity of the phenoxide, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease nucleophilicity.

Intramolecular Cyclization: Synthesis of Benzofurans

Phenol derivatives bearing a bromoethyl group at the ortho position are valuable precursors for the synthesis of benzofurans and related heterocyclic systems through intramolecular cyclization. This reaction typically proceeds via an initial intermolecular nucleophilic substitution to form an ether, followed by an intramolecular cyclization. A common strategy involves the reaction of a phenol with an α-haloketone to form an α-phenoxy ketone, which then undergoes cyclodehydration to yield the benzofuran (B130515).[4][5]

The synthesis of 2,3-dihydrobenzofuran (B1216630) can be achieved from 2-(2-bromoethyl)phenol (B2613341) through an intramolecular Williamson ether synthesis.

Quantitative Data on Reactivity

Table 1: Representative Yields for Williamson Ether Synthesis with Phenol Derivatives

| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| tert-Butyl-4-hydroxyphenylcarbamate | 1,2-Dibromoethane (B42909) | K\textsubscript{2}CO\textsubscript{3} | Acetone | Reflux | 40 | [3] |

| 4-Ethylphenol | Methyl Iodide | NaOH | - | Reflux | - | [6] |

| p-Cresol | Chloroacetic acid | KOH | Water | Reflux | - | [7] |

| 4-Bromophenol | Unknown alkyl bromide | KOH | - | Microwave | - | [8] |

Table 2: Yields for Benzofuran Synthesis from Phenols

| Phenol Substrate | α-Haloketone | Promoter/Catalyst | Solvent | Yield (%) | Reference |

| 2-Naphthol | 2-Chloroacetone | TiCl\textsubscript{4} | - | Moderate | [4] |

| Substituted Phenols | 2-Chlorocyclohexanone | TiCl\textsubscript{4} | - | Excellent | [4] |

| o-Halophenols | Terminal Alkynes | (PPh\textsubscript{3})\textsubscript{2}PdCl\textsubscript{2}/CuI | Triethylamine | Good | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the bromoethyl group in phenol derivatives.

Williamson Ether Synthesis: Mono-alkylation of a Phenol with 1,2-Dibromoethane[3]

This protocol describes the mono-alkylation of tert-butyl-4-hydroxyphenylcarbamate with 1,2-dibromoethane.

Materials:

-

tert-Butyl-4-hydroxyphenylcarbamate

-

1,2-Dibromoethane

-

Anhydrous potassium carbonate (K\textsubscript{2}CO\textsubscript{3})

-

Acetone

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na\textsubscript{2}SO\textsubscript{4})

Procedure:

-

To a solution of tert-butyl-4-hydroxyphenylcarbamate (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).

-

Stir the reaction mixture for 10 minutes at room temperature.

-

Add 1,2-dibromoethane (3.0 eq) to the mixture.

-

Heat the reaction mixture at reflux for 12 hours.

-

After reflux, evaporate the acetone.

-

Add water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent in vacuo to obtain the crude product.

-

Purify the product by silica (B1680970) gel column chromatography.

Nucleophilic Substitution on the Bromoethyl Group[2]

This protocol provides a general framework for the reaction of a bromoethyl-containing aromatic compound with various nucleophiles. The example uses 1-(2-bromoethyl)-2-nitrobenzene (B107829), which has similar reactivity principles to a bromoethyl phenol.

Reaction with an Amine Nucleophile (Benzylamine):

Materials:

-

1-(2-Bromoethyl)-2-nitrobenzene

-

Potassium carbonate (K\textsubscript{2}CO\textsubscript{3})

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO\textsubscript{3}) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO\textsubscript{4})

Procedure:

-

To a solution of 1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

-

Stir the reaction mixture at 80°C for 12 hours, monitoring by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO\textsubscript{3} solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO\textsubscript{4}, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

Reaction with a Thiol Nucleophile (Thiophenol):

Materials:

-

1-(2-Bromoethyl)-2-nitrobenzene

-

Thiophenol

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})

Procedure:

-

Dissolve thiophenol (1.1 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water and stir for 15 minutes at room temperature.

-

Add a solution of 1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in ethanol.

-

Stir the reaction at room temperature for 6 hours, monitoring by TLC.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous Na\textsubscript{2}SO\textsubscript{4}.

-

Filter and concentrate the solvent to obtain the crude product.

Intramolecular Cyclization: Synthesis of Benzofurans from Phenols and α-Haloketones[4]

This protocol outlines a one-step synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride.

Materials:

-

Phenol or Naphthol derivative

-

α-Haloketone (e.g., 2-chloroacetone or 2-chlorocyclohexanone)

-

Titanium tetrachloride (TiCl\textsubscript{4})

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the phenol derivative (1.0 eq) and the α-haloketone (1.2 eq) in the chosen solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

Slowly add titanium tetrachloride to the reaction mixture.

-

Allow the reaction to proceed, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of NaHCO\textsubscript{3}).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the resulting benzofuran derivative by column chromatography.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a generalized signaling pathway relevant to phenolic compounds.

Biological Activity and Signaling Pathways

Phenolic compounds are well-documented for their diverse biological activities, often acting as antioxidants and enzyme inhibitors. While specific data for many bromoethyl phenol derivatives is still emerging, the broader class of bromophenols has shown significant potential in modulating key biological processes.

Enzyme Inhibition

Several studies have highlighted the potential of bromophenol derivatives as enzyme inhibitors. For instance, novel bromophenol derivatives have demonstrated considerable acetylcholinesterase (AChE) inhibition, an important target in the management of Alzheimer's disease.[9][10] The mechanism of inhibition can vary, with compounds acting as competitive, non-competitive, or mixed inhibitors. The presence of the bromine atom can influence the lipophilicity and electronic properties of the molecule, affecting its binding to the active or allosteric sites of enzymes.

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. Bromophenol derivatives have been investigated for their antioxidant properties, with some synthetic derivatives showing potent radical scavenging activity.[10][11] The position and number of bromine atoms, along with other substituents on the phenol ring, can modulate this activity.

Modulation of Signaling Pathways

Phenolic compounds are known to interact with and modulate various intracellular signaling pathways, many of which are implicated in inflammatory diseases and cancer.[12] Key pathways that can be influenced by phenols include:

-

NF-κB (Nuclear Factor-kappa B) Pathway: A central regulator of inflammation. Some phenols can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are involved in cellular processes like proliferation, differentiation, and apoptosis. Phenols can modulate MAPK signaling, which can have implications for cancer therapy.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This is a key pathway in the cellular antioxidant response. Some bromophenols have been found to modulate the activation of the Nrf2 pathway.[11]

The bromoethyl group can serve as a reactive handle to covalently modify proteins within these pathways, potentially leading to irreversible inhibition and prolonged therapeutic effects. However, further research is needed to elucidate the specific signaling pathways targeted by bromoethyl phenol derivatives.

Conclusion

The bromoethyl group imparts a versatile reactivity to phenol derivatives, making them valuable synthons in organic chemistry. The propensity for this group to undergo nucleophilic substitution and participate in intramolecular cyclizations allows for the efficient construction of diverse molecular scaffolds. This technical guide has provided an in-depth overview of the key reactions, supported by quantitative data and detailed experimental protocols. Furthermore, the exploration of the biological activities of these compounds, particularly as enzyme inhibitors and modulators of key signaling pathways, highlights their potential in drug discovery and development. The provided visualizations of experimental workflows and signaling pathways serve as a valuable resource for researchers in this field. Further investigation into the specific biological targets and mechanisms of action of bromoethyl phenol derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. jocpr.com [jocpr.com]

- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 4-Hydroxyphenethyl Bromide: A Technical Guide to Early Preparative Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early methodologies for the preparation of 4-hydroxyphenethyl bromide, a valuable intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the direct conversion of 4-hydroxyphenethyl alcohol (tyrosol) to its corresponding bromide, a key transformation for further molecular elaboration. This document details experimental protocols, summarizes quantitative data, and illustrates the synthetic pathways involved.

Introduction

4-Hydroxyphenethyl bromide, also known as 4-(2-bromoethyl)phenol, serves as a crucial building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive alkyl bromide and a nucleophilic phenolic hydroxyl group, allows for a diverse range of chemical modifications. Early studies on the preparation of this compound have paved the way for its application in the synthesis of more complex molecules. This guide revisits these foundational synthetic routes, offering a practical resource for researchers in the field.

Synthetic Pathways and Methodologies

The most direct and historically significant method for the preparation of 4-hydroxyphenethyl bromide is the direct bromination of 4-hydroxyphenethyl alcohol. This approach is advantageous due to its atom economy and procedural simplicity. Alternative methods, common for the conversion of primary alcohols to alkyl bromides, are also considered and presented as viable synthetic strategies.

Primary Synthetic Route: Direct Bromination with Hydrobromic Acid

The direct treatment of 4-hydroxyphenethyl alcohol with a strong acid, such as hydrobromic acid (HBr), is a well-documented and efficient method for the synthesis of 4-hydroxyphenethyl bromide. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), which is subsequently displaced by the bromide ion.[1]

Caption: Direct bromination of 4-hydroxyphenethyl alcohol.

Detailed Experimental Protocol: [2]

-

Materials:

-

2-(4-hydroxyphenyl)ethanol (B1682651) (4-hydroxyphenethyl alcohol)

-

48% aqueous hydrobromic acid (HBr)

-

10% aqueous sodium bicarbonate solution

-

-

Procedure:

-

In a round bottom flask equipped with a stirrer, 2-(4-hydroxyphenyl)ethanol is charged.

-

A significant excess of 48% aqueous HBr is added with continuous stirring.

-

The reaction mixture is heated to 75°C in a water bath and maintained at this temperature for 24 hours. The introduction of seed crystals of the product after an initial period can facilitate precipitation.

-

After the reaction period, the mixture is slowly cooled to 20°C.

-

The resulting precipitate is isolated by filtration.

-

The collected solid is washed with a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

The final product, this compound, is dried.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-(4-hydroxyphenyl)ethanol | [2] |

| Reagent | 48% aqueous HBr | [2] |

| Temperature | 75°C | [2] |

| Reaction Time | 24 hours | [2] |

| Yield | 96% | [2] |

| Product Appearance | Precipitate | [2] |

| Purification | Filtration and washing with NaHCO₃ solution | [2] |

Alternative Synthetic Strategies

While direct bromination with HBr is highly effective, other standard methods for converting primary alcohols to alkyl bromides are applicable, particularly if milder or different reaction conditions are desired. These methods often involve the in situ conversion of the hydroxyl group into a better leaving group.

Caption: Alternative pathways to 4-hydroxyphenethyl bromide.

-

Phosphorus Tribromide (PBr₃): This reagent is a classic choice for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction typically proceeds with high yields and under relatively mild conditions.[3][4]

-

Appel Reaction (PPh₃ and CBr₄): The combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) provides a mild method for the bromination of alcohols. This reaction is known for its high yields and compatibility with a wide range of functional groups.[3][5]

Considerations for Phenolic Hydroxyl Group

The presence of the phenolic hydroxyl group in the starting material warrants consideration. While the direct bromination with HBr proceeds efficiently without the need for a protecting group, alternative reagents might interact with the acidic phenol (B47542). In such cases, protection of the phenol as an ether (e.g., benzyl (B1604629) or silyl (B83357) ether) or an ester could be a viable strategy.[6][7] However, this would add extra steps for protection and deprotection to the overall synthesis.

Caption: General workflow involving a protecting group strategy.

Conclusion

The preparation of 4-hydroxyphenethyl bromide from its corresponding alcohol is a straightforward and high-yielding transformation. The early method of direct bromination using aqueous hydrobromic acid remains a robust and scalable option. For syntheses requiring milder conditions or alternative reagent compatibility, methods such as the use of phosphorus tribromide or the Appel reaction present excellent alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available reagents, and the functional group tolerance of the substrate. This guide provides the foundational knowledge for researchers to confidently undertake the synthesis of this important chemical intermediate.

References

- 1. Video: Conversion of Alcohols to Alkyl Halides [jove.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for O-alkylation using 4-(2-Bromoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the O-alkylation of phenolic compounds using 4-(2-bromoethyl)phenol. This reaction, a specific application of the Williamson ether synthesis, is a fundamental method for forming aryl ethers, which are common motifs in pharmaceuticals and other biologically active molecules.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of a deprotonated alcohol (alkoxide) or phenol (B47542) (phenoxide) with an alkyl halide to form an ether. The O-alkylation of phenols with this compound is a valuable transformation that introduces a phenoxyethyl group onto a phenolic substrate. This moiety is present in a variety of important compounds and serves as a versatile linker in medicinal chemistry. The reaction proceeds via an SN2 mechanism, where the phenoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide.[1][2][3] The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in acetone (B3395972) or N,N-dimethylformamide (DMF).[4][5]

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14140-15-9[6] |

| Molecular Formula | C₈H₉BrO[6] |

| Molecular Weight | 201.06 g/mol [6] |

| Appearance | Solid |

Representative O-Alkylation Reaction Conditions

The following table summarizes typical conditions for the Williamson ether synthesis of phenols, based on analogous reactions. Yields are highly dependent on the specific phenolic substrate and the precise conditions employed.

| Phenolic Substrate | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| tert-butyl-4-hydroxyphenylcarbamate | K₂CO₃ | Acetone | Reflux | 12 | 40 | [4] |

| tert-butyl-4-hydroxyphenylcarbamate | Cs₂CO₃ | DMF | 70-80 °C | - | Improved Yield Suggested | [4] |

| 4-ethylphenol | NaOH | - | Reflux | 1 | - | [2] |

| General Phenols | K₂CO₃ / Organic Base | Solvent-free | Room Temp | - | Good to Excellent | [7] |

Detailed Experimental Protocol

This protocol is a representative example for the O-alkylation of a generic phenol with this compound, adapted from a similar procedure for the mono-alkylation of a substituted phenol with 1,2-dibromoethane.[4]

Materials:

-

Phenolic substrate (e.g., 4-tert-butylphenol)

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (3.0 eq.) and anhydrous DMF.

-

Formation of Phenoxide: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Alkylating Agent: Add this compound (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure O-alkylated product.

Visualizations

The following diagrams illustrate the chemical reaction and the general workflow of the experimental protocol.

References

- 1. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | C8H9BrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthetic Applications of 4-(2-Bromoethyl)phenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the synthetic utility of 4-(2-bromoethyl)phenol in medicinal chemistry. This versatile reagent serves as a key building block for the introduction of a phenoxyethyl moiety, a common pharmacophore in various therapeutic agents, particularly Selective Estrogen Receptor Modulators (SERMs).

Introduction

This compound is a bifunctional molecule featuring a reactive bromoethyl group and a nucleophilic phenolic hydroxyl group. This unique combination allows for its strategic incorporation into complex molecules. In medicinal chemistry, it is primarily utilized as a precursor for synthesizing the side chains of drugs that target the estrogen receptor (ER), playing a crucial role in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and other estrogen-related conditions. The ether linkage formed from the phenolic hydroxyl group and the subsequent displacement of the bromide are key reactions in the assembly of these pharmacologically active agents.

Synthetic Applications in SERM Development

This compound and its derivatives are instrumental in the synthesis of several prominent SERMs, including Raloxifene, Arzoxifene, and Ormeloxifene. The general synthetic strategy involves the etherification of a core heterocyclic or polycyclic scaffold with a protected form of this compound, or the etherification of this compound itself with a suitable electrophile, followed by coupling to the core structure.

Data Presentation: Synthesis of SERM Intermediates using Phenoxyethyl Precursors

The following table summarizes quantitative data for key synthetic steps involving the formation of ether linkages, a common application of this compound derivatives in the synthesis of SERMs.

| Precursor 1 | Precursor 2 | Reaction Type | Product | Yield (%) | Purity (%) | Reference |

| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | Williamson Ether Synthesis | tert-butyl 4-(2-bromoethoxy)phenylcarbamate | 40 | Not Specified | [1] |

| trans-2,2-dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman | N-(2-chloroethyl)pyrrolidine HCl | Williamson Ether Synthesis | Ormeloxifene | 70 | Not Specified | [2] |

| 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene | 4-(2-piperidinoethoxy)benzoyl chloride HCl | Friedel-Crafts Acylation | 6-acetoxy-2-(4-acetoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene | 70.4 | >98 | [3] |

| 6-methylsulfonyloxy-2-[4-methylsulfonyloxy) phenyl] benzothiophene (B83047) | 4-[2-(piperidinyl)ethoxy]benzoyl chloride hydrochloride | Friedel-Crafts Acylation | 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]-3-[4-(2-(piperidinyl) ethoxy] benzoyl] benzothiophene hydrochloride | 82 | 97 | [4] |

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis of Phenols with this compound Derivatives

This protocol describes a general method for the O-alkylation of a phenolic compound using a derivative of this compound, a key step in the synthesis of various SERMs.

Materials:

-

Phenolic substrate (e.g., a benzothiophene or chroman core with a hydroxyl group) (1.0 eq)

-

This compound derivative (e.g., N-(2-bromoethyl)piperidine hydrobromide) (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (B1210297)

-

Water

-

Brine

Procedure:

-

To a solution of the phenolic substrate in anhydrous DMF or acetone, add potassium carbonate or cesium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add the this compound derivative to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ether.

Protocol 2: Synthesis of the Ormeloxifene Precursor: trans-2,2-dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman

This protocol details the synthesis of a key intermediate for Ormeloxifene.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

2,2-dimethyl-3-phenyl-7-methoxy-3-chromene

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Ethanol

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.0 g) and phenol (0.4 g) in a 1:1 mixture of benzene and hexane (30 mL), slowly add a solution of phenol (1.0 g) and 2,2-dimethyl-3-phenyl-7-methoxy-3-chromene (1.5 g) in a 1:1 mixture of benzene and hexane (50 mL) over 30 minutes at 0 °C.

-

Continue stirring overnight at room temperature.

-

Pour the reaction mixture into a mixture of concentrated hydrochloric acid and ice (10 mL, 1:1).

-

Separate the organic layer and extract the aqueous layer with the benzene/hexane mixture.

-

Combine the organic extracts, wash successively with water and 5% sodium bicarbonate solution, dry, and evaporate the solvent.

-

Recrystallize the semi-solid product from alcohol to afford dl-trans-2,2-dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman as a white solid. (Yield: 1.4 g, 70%).[1]

Mandatory Visualizations

Signaling Pathway

Caption: General signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

Experimental Workflow

Caption: General synthetic workflow for SERMs using this compound derivatives.

References

Application Notes and Protocols for the Preparation of Phenoxy-Based Compounds from 4-(2-Bromoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenoxy-based compounds utilizing 4-(2-Bromoethyl)phenol as a key starting material. The Williamson ether synthesis is highlighted as the primary method for the formation of the ether linkage, a common structural motif in medicinally relevant molecules.

Introduction

Phenoxy-based compounds are a significant class of molecules in drug discovery and development, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatile precursor, this compound, allows for the introduction of a variety of substituted phenoxy moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The phenoxy group is considered a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs.[1]

The primary synthetic route for the preparation of these compounds from this compound is the Williamson ether synthesis. This robust and versatile reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace the bromide from this compound, forming an ether linkage.

Applications in Drug Development